4-chloro-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide
Overview
Description
4-chloro-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H16Cl3N5O and its molecular weight is 412.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.042043 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and structural characterization of pyrazole derivatives have been a focal point in medicinal chemistry due to their potential biological activities. Studies such as those by Ahmed et al. (2018) on thienopyrazole derivatives, and by Shim et al. (2002) on the interaction of antagonistic compounds with the CB1 cannabinoid receptor, underline the importance of pyrazole and carboxamide frameworks in developing new pharmacologically active compounds. These research efforts often involve exploring novel synthetic routes, understanding the mechanism of reactions, and detailed characterization of the compounds using various spectroscopic and analytical techniques (Ahmed et al., 2018); (Shim et al., 2002).
Biological Activities
Research by Deady et al. (2003) and Rahmouni et al. (2016) showcases the exploration of carboxamide derivatives for their cytotoxic and anti-inflammatory properties. These studies illustrate the potential therapeutic applications of pyrazole-carboxamide compounds in oncology and inflammation. The evaluation of these compounds involves in vitro and in vivo assays to determine their efficacy against various cancer cell lines and inflammatory conditions (Deady et al., 2003); (Rahmouni et al., 2016).
Chemical Reactivity and Mechanistic Insights
Studies such as those by Ledenyova et al. (2018) on the ANRORC rearrangement in pyrazolo-triazine derivatives, and Gvozdev et al. (2021) on the photochemical transformations of pyrazole derivatives, contribute to our understanding of the chemical reactivity and potential applications of these compounds. These investigations not only provide insights into the mechanistic aspects of the reactions but also explore the potential of these compounds in synthetic and medicinal chemistry applications (Ledenyova et al., 2018); (Gvozdev et al., 2021).
Properties
IUPAC Name |
4-chloro-N-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3N5O/c1-9-15(21-17(26)16-14(20)8-24(3)23-16)10(2)25(22-9)7-11-4-5-12(18)6-13(11)19/h4-6,8H,7H2,1-3H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDYUIUMQAYFNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NC(=O)C3=NN(C=C3Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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